16-Bromohexadecanoic acid
Overview
Description
16-Bromohexadecanoic acid, also known as 16-bromopalmitic acid or 16-bromohexadecyl acid, is a fatty acid derivative with a branched alkyl chain composed of 16 carbon atoms. It is an important chemical intermediate used in the synthesis of other compounds, and has been used in a variety of scientific research applications.
Scientific Research Applications
Lipid Metabolism and Protein S-palmitoylation
16-Bromohexadecanoic acid, also known as 2-bromopalmitate, has been identified as a nonselective inhibitor of lipid metabolism and a general inhibitor of protein S-palmitoylation. This compound is used to study the cellular targets of 2-bromopalmitate in the context of lipid metabolism and protein modification processes (Davda et al., 2013).
Radiolabeling for Myocardial Imaging
Research has been conducted on the synthesis, radiolabeling, and evaluation of a new 99mTc-labeled, uni-positively charged, 16-carbon fatty acid derived from this compound. This compound has been evaluated in mice for potential applications in myocardial imaging, offering insights into the development of myocardial metabolic tracers (Mathur et al., 2011).
Luminescence Enhancement for Copper Detection
This compound has been used to enhance the emission of quantum dots in a study focusing on ultrasensitive copper(II) detection. This research demonstrates the potential applications of this compound in developing sensitive and selective methods for metal ion detection (Chan et al., 2010).
Nanorod Immobilization
Studies have explored the immobilization of gold nanorods onto self-assembled monolayers (SAMs) of this compound, highlighting its application in the creation of substrates for surface-enhanced Raman spectroscopy (SERS) and other nanotechnological applications (Gole et al., 2004).
Aliphatic Polyester Materials
Derivatives of 10,16-Dihydroxyhexadecanoic acid, a compound related to this compound, have been isolated from tomatoes and used to synthesize different monomers for the creation of bio-polyesters. This highlights the potential use of these compounds in developing environmentally friendly materials (Arrieta-Báez et al., 2011).
Self-Assembled Monolayers
The compound has been used to study the directed electroless growth of metal nanostructures on patterned self-assembled monolayers, contributing to the understanding of nanofabrication processes (Garno et al., 2007).
Gene Transfer Efficiency
Research on modifying polyethylenimine (PEI) with omega-bromoalkylcarboxylic acids, including this compound, has shown potential in enhancing gene transfer efficiency in non-viral vectors, indicating its role in advancing gene therapy technologies (Dehshahri et al., 2009).
Safety and Hazards
16-Bromohexadecanoic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation when handling this compound .
Relevant Papers
One paper titled “Fast high yield labelling of 16-Br-hexadecanoic acid with radioactive” discusses the catalytic effect of quaternary ammonium ion on the reaction between this compound (16-BrHDA) with Na131I in a two-phase system . The technique described in the paper is based on a nonisotopic exchange reaction between 16-BrHDA and Na131I using phase transfer catalysis .
Mechanism of Action
Target of Action
16-Bromohexadecanoic acid is primarily used as a starting material in the synthesis of ceramides with ultralong chains . Ceramides are a family of waxy lipid molecules that play a crucial role in structuring and maintaining the water permeability barrier function of the skin .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is used in the synthesis of 6-(nitrooxy)hexadecanoic acid intermediate, which on reacting with (L)-carnitine ethyl ester iodide gives carnitine nitro-derivatives . These derivatives may have potential applications in various biochemical processes.
Biochemical Pathways
Given its role in the synthesis of ceramides, it can be inferred that it may influence the sphingolipid metabolic pathway, which is responsible for the production of ceramides .
Result of Action
Given its role in the synthesis of ceramides, it can be inferred that it may contribute to the maintenance of skin barrier function and potentially influence other cellular processes regulated by ceramides .
Biochemical Analysis
Biochemical Properties
16-Bromohexadecanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of ceramides with ultralong chains . Ceramides are essential components of cell membranes and play a vital role in cell signaling and apoptosis. This compound interacts with enzymes such as ceramide synthase, facilitating the incorporation of the brominated fatty acid into ceramide molecules. This interaction is essential for the formation of ceramides with specific structural and functional properties.
Additionally, this compound is involved in the synthesis of 6-(nitrooxy)hexadecanoic acid intermediates, which react with L-carnitine ethyl ester iodide to produce carnitine nitro-derivatives
Metabolic Pathways
This compound is involved in various metabolic pathways, including fatty acid metabolism and ceramide synthesis. It interacts with enzymes such as ceramide synthase, facilitating the incorporation of the brominated fatty acid into ceramide molecules . This interaction is essential for the formation of ceramides with specific structural and functional properties.
properties
IUPAC Name |
16-bromohexadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNCOYVEMJYEED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347345 | |
Record name | 16-Bromohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2536-35-8 | |
Record name | 16-Bromohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16-Bromohexadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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